alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

Forensic Toxicology Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Identification

Forensic labs require stereochemically defined standards to resolve pentedrone's diastereomeric metabolites in biological samples. Generic reference materials fail to distinguish ephedrine-series (1R,2S) from pseudoephedrine-series (1R,2R/1S,2S) dihydropentedrone, causing misidentification. • Certified ≥95% purity, crystalline solid with defined (1R,2S) stereochemistry matching the ephedrine series. • Distinct retention time (7.14 min) enables unambiguous peak assignment in enantioselective GC-MS/LC-MS. • Soluble in ethanol (20 mg/mL), DMF, and DMSO for flexible method development. Supplied for research and forensic applications only; not for human or veterinary use.

Molecular Formula C12H20ClNO
Molecular Weight 229.748
CAS No. 1422513-91-4
Cat. No. B591552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
CAS1422513-91-4
Synonyms(αS)-rel-α-[(1R)-1-(Methylamino)butyl]benzenemethanol Hydrochloride (1:1);  (1R,2S)-2-(Methylamino)-1-phenylpentan-1-ol Hydrochloride
Molecular FormulaC12H20ClNO
Molecular Weight229.748
Structural Identifiers
SMILESCCCC(C(C1=CC=CC=C1)O)NC.Cl
InChIInChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
InChIKeyDBMBOQURAYUHGJ-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Pentedrone Metabolite (Ephedrine Stereochemistry) HCl Standard


alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride (CAS 1422513-91-4) is an analytical reference standard categorized as a phase I metabolite of the synthetic cathinone pentedrone . Chemically, it is (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol hydrochloride, a chiral beta-amino alcohol resulting from the beta-keto reduction of pentedrone . This compound is supplied as a crystalline solid with a molecular formula of C12H19NO • HCl and a formula weight of 229.8 g/mol, with a certified purity of ≥95% . It is intended exclusively for research and forensic applications, such as the identification and quantification of pentedrone metabolites in biological samples .

Limitations of Generic Substitution for Pentedrone Metabolite


Generic substitution of this analytical standard with a simple in-class compound is not possible because the precise stereochemical configuration, (1R,2S) corresponding to the ephedrine series, is a defining feature for its differential identification and quantification in forensic analysis . The diastereomeric analog with pseudoephedrine stereochemistry (1R,2R or 1S,2S) is a distinct product with a different CAS number and separate reference standard (e.g., Cayman Item No. 9001435) because it exhibits different chromatographic and potentially different mass spectral properties . Using the incorrect diastereomer would lead to inaccurate peak identification and flawed quantification in analytical methods designed to resolve these closely related metabolites [1].

Differentiation Evidence for Pentedrone Ephedrine Metabolite


GC-MS Retention Time Differentiation

The GC-MS retention time (RT) for this dihydropentedrone metabolite is 7.14 minutes, which is clearly differentiated from its co-metabolite nor-pentedrone (RT 7.76 min) and the parent drug pentedrone (RT 8.12 min) under the same analytical conditions [1]. This distinct elution order allows for unambiguous identification and quantification in a chromatographic run completed in under 9 minutes [1].

Forensic Toxicology Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Identification

Enantioselective Formation from R-(-)-Pentedrone

The formation of this specific diastereomer is enhanced by chiral metabolism. In 3D human hepatocyte-like cell (HLC) models, R-(-)-pentedrone was preferentially metabolized via beta-keto reduction, resulting in a more pronounced formation of dihydropentedrone compared to S-(+)-pentedrone [1]. This stereoselective metabolism suggests its concentration in biological samples may be a specific marker for R-(-)-pentedrone exposure [1].

Drug Metabolism Enantioselectivity Toxicokinetics

Solubility Profile in Analytical Solvents

The compound offers a defined and differentiated solubility profile for analytical method development. It is supplied as a crystalline solid with a certified solubility of 15 mg/ml in DMF, 15 mg/ml in DMSO, 20 mg/ml in Ethanol, and 10 mg/ml in PBS (pH 7.2) . This contrasts with the parent drug pentedrone hydrochloride, which has a reported solubility of 5 mg/ml in DMF and DMSO, 2 mg/ml in ethanol, and 10 mg/ml in PBS .

Analytical Chemistry Reference Standard Preparation Solubility

Application Scenarios for Pentedrone Ephedrine Metabolite Standard


Forensic Validation of Chiral Analytical Methods

This standard is essential for developing and validating enantioselective GC-MS or LC-MS methods aimed at differentiating the consumption of pentedrone enantiomers. The distinct retention time at 7.14 minutes [1] and its stereochemical purity allow for the creation of calibration curves that can precisely quantify the beta-keto reduced metabolite in complex biological matrices like urine or blood.

In Vitro Toxicokinetics and Metabolism

In studies employing human hepatocyte models or microsomes, this standard is required to identify and quantify the specific dihydropentedrone peak generated from R-(-)-pentedrone metabolism. Its use ensures that conclusions about stereoselective metabolism, such as the preferential formation noted in 3D-HLCs [1], are based on accurate metabolite identification.

Inter-Laboratory Proficiency Testing Material

Due to its defined diastereomeric identity and certified solubility profile in solvents like ethanol (20 mg/ml) [1], this compound serves as a stable and reproducible positive control or calibration material for proficiency tests designed to assess the accuracy of forensic toxicology labs in distinguishing structurally similar cathinone metabolites.

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